molecular formula C10H9ClF3N3O B2358603 3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide CAS No. 1273562-44-9

3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide

Cat. No. B2358603
CAS RN: 1273562-44-9
M. Wt: 279.65
InChI Key: SHMJTWPLNPBHDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide is a useful research compound. Its molecular formula is C10H9ClF3N3O and its molecular weight is 279.65. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycine Transporter 1 Inhibition

The compound 3-chloro-N'-hydroxy-N-(prop-2-en-1-yl)-5-(trifluoromethyl)pyridine-2-carboximidamide has been identified as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This application is significant in the context of central nervous system research, specifically in the development of compounds with improved drug-likeness and pharmacokinetic profiles (Yamamoto et al., 2016).

Hydroxy Lactams Formation and Cyclodehydration

This chemical is involved in the Grignard reaction of pyridine-2,3-dicarboximides, leading to the formation of hydroxy lactams. These lactams are further used in the synthesis of pyrido[2′,3′:3,4]pyrrolo-fused heterocyclic systems, which are of interest in the development of new pharmacologically active compounds (Hitchings & Vernon, 1990).

Solvent Extraction in Metal Recovery

The compound plays a role in the extraction of iron (III) using synthesized compounds like N-decoxy-1-(pyridin-3-yl)ethanoimine. Its application is critical in the field of metal recovery and purification, particularly in the extraction process from leachate solutions containing various elements (Wojciechowska et al., 2019).

Catalytic and Antiproliferative Properties

Copper(II) complexes involving derivatives of this compound have been investigated for their antiproliferative properties against human carcinomas and their catalytic activity in the oxidation of alkanes and alcohols with peroxides. This showcases its potential in both medicinal chemistry and industrial applications (Choroba et al., 2019).

properties

IUPAC Name

3-chloro-N-hydroxy-N'-prop-2-enyl-5-(trifluoromethyl)pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3N3O/c1-2-3-15-9(17-18)8-7(11)4-6(5-16-8)10(12,13)14/h2,4-5,18H,1,3H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMJTWPLNPBHDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN=C(C1=C(C=C(C=N1)C(F)(F)F)Cl)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.